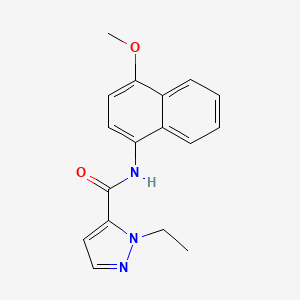![molecular formula C15H22N2O4S B2651209 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2248281-46-9](/img/structure/B2651209.png)
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C16H24N2O4S. It has a molecular weight of 340.4 g/mol . The compound is also known by other names such as “4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid” and "2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid" .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, a thiazole ring, and a carboxylic acid group . The piperidine ring is substituted with a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis . The thiazole ring is substituted with a methyl group and a carboxylic acid group .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a molecular weight of 340.4 g/mol, a XLogP3-AA of 3.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 340.14567842 g/mol, a monoisotopic mass of 340.14567842 g/mol, a topological polar surface area of 108 Ų, a heavy atom count of 23, and a complexity of 444 .
Scientific Research Applications
Synthesis and Pharmacological Potential
Efficient Synthesis and PPARpan Agonism : An efficient synthesis method for producing a potent PPARpan agonist, highlighting a seven-step process that includes regioselective carbon-sulfur bond formation. This compound shows the complexity of synthesizing molecules with specific biological targets in mind, demonstrating the intricate steps involved in creating compounds with potential therapeutic effects (Guo et al., 2006).
Aurora Kinase Inhibition for Cancer Treatment : The synthesis of specific piperidine derivatives for inhibiting Aurora A kinase, suggesting their utility in cancer treatment strategies. The study showcases the chemical diversity and targeted approach in developing new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Agents Development : The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. This highlights the compound's role in forming scaffolds for developing new molecules with anticancer activity (Rehman et al., 2018).
Antimicrobial and Biological Activities
Synthesis of Thiazolo[3,2]pyridines with Antimicrobial Activity : Exploration of the compound's derivatives for antimicrobial applications, indicating the potential of these synthesized molecules in combating microbial infections. The study illustrates the broad application spectrum of derivatives in addressing health challenges like microbial resistance (El-Emary et al., 2005).
Antihistaminic Activities : Investigation into the antihistaminic and other biological activities of certain derivatives, further demonstrating the pharmaceutical relevance of compounds synthesized from this chemical structure. This study underlines the importance of structural modifications to enhance or diversify pharmacological activities (Arayne et al., 2017).
properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-12-16-11(9-22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUNRJFMVBTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

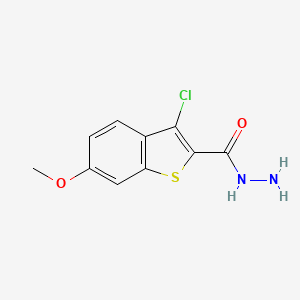
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

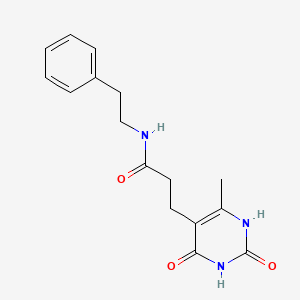
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
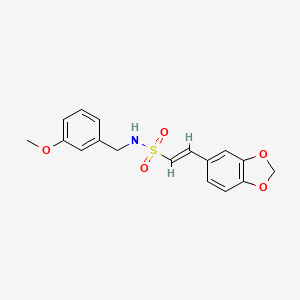
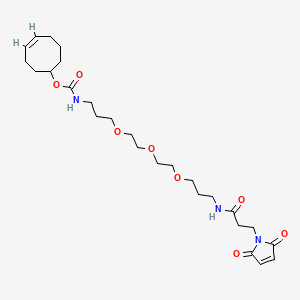
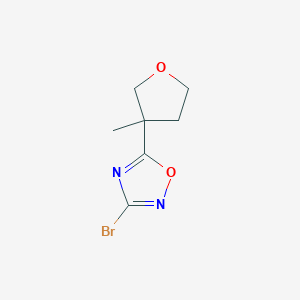
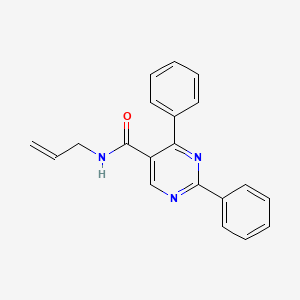

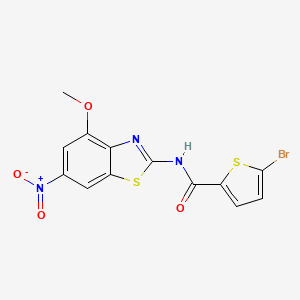
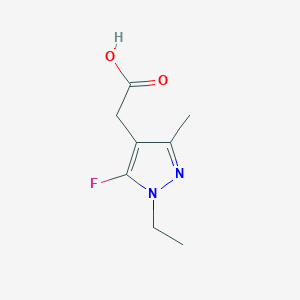
![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)
